2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one
Overview
Description
“2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one” would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains a methylthio group (-SCH3) and a pyrazinyl group attached to the pyrimidine ring .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of various novel compounds using 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one or its derivatives. For instance, a study detailed the synthesis of tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones, highlighting the versatility of this compound in forming complex structures (Friary, McPhail, & Seidl, 1993).
Role in Chemical Reactions
In another research, the reaction of a related compound with heterocyclic CH acids led to the formation of substituted pyrazole and aniline derivatives, demonstrating its role in chemical transformations and synthesis (Erkin & Ramsh, 2014).
Biological Activity
The biological activities of compounds derived from 2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one have been a subject of study. For example, research on new derivatives of this compound revealed a significant plant growth stimulating effect, indicating potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Antimicrobial Applications
Furthermore, studies have investigated its use in antimicrobial applications. A research integrated pyrimidine derivatives into polyurethane varnish and printing ink paste, demonstrating their effectiveness as antimicrobial agents (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Synthesis and Evaluation of Complexes
The compound's derivatives have also been used in the synthesis and evaluation of iron(II) and cobalt(II) complexes, contributing to the understanding of metal-organic interactions in chemistry (Cook, Tuna, & Halcrow, 2013).
Future Directions
The future directions for research on “2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one” would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating its potential use as a pharmaceutical compound, given the prevalence of pyrimidine derivatives in medicinal chemistry .
properties
IUPAC Name |
2-methylsulfanyl-4-pyrazin-2-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c1-15-9-12-6(4-8(14)13-9)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHKBGNGLWMRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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